4-[(Ethylsulfonyl)amino]benzoic acid

Medicinal Chemistry Pharmacophore Design Sulfonamide SAR

In PABA-mimetic SAR, isomeric purity is critical: the para-isomer (CAS 116855-56-2) ensures correct target geometry; the meta-isomer (CAS 117292-19-0) derails SAR interpretation. • Unsubstituted sulfonamide NH (HBD=1) enables H-bond donation absent in N-alkylated analogs (e.g., CAS 952915-21-8). • LogP=2.30 balances solubility/permeability; ethylsulfonyl provides distinct lipophilicity increment vs. methyl/des-amino homologs. • ≥95% purity, solid form for reliable multi-step synthesis.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 116855-56-2
Cat. No. B045992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Ethylsulfonyl)amino]benzoic acid
CAS116855-56-2
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
InChIKeyZFKRSHTUEJDCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Ethylsulfonyl)amino]benzoic Acid Overview


4-[(Ethylsulfonyl)amino]benzoic acid (CAS 116855-56-2) is a sulfonamide-bearing benzoic acid derivative with molecular formula C9H11NO4S and molecular weight 229.25 g/mol . It functions primarily as a chemical building block for medicinal chemistry and agrochemical research, containing a para-substituted carboxylic acid handle and an ethylsulfonylamino group . Unlike its positional isomer 3-[(ethylsulfonyl)amino]benzoic acid (CAS 117292-19-0) and N-alkylated analog 4-[ethyl(ethylsulfonyl)amino]benzoic acid (CAS 952915-21-8), this compound retains an unsubstituted secondary sulfonamide NH, which is mechanistically relevant for hydrogen-bond donor capacity in target engagement [1].

Structural Specificity of 4-[(Ethylsulfonyl)amino]benzoic Acid


Substitution of 4-[(ethylsulfonyl)amino]benzoic acid with closely related benzoic acid derivatives is not functionally equivalent due to three critical structural variables that govern biological activity: (i) the position of the sulfonamide substituent on the aromatic ring (para vs. meta), which alters molecular geometry and target complementarity; (ii) the substitution state of the sulfonamide nitrogen (secondary vs. tertiary), which eliminates hydrogen-bond donation capacity essential for classical sulfonamide pharmacophore recognition [1]; and (iii) the nature of the N-substituent (ethyl vs. other alkyl/aryl groups), which modulates lipophilicity, electronic properties, and metabolic stability [2]. Historical structure-activity data on substituted p-aminobenzoic acid derivatives confirm that even minor substituent variations produce compounds that are either inactive or exhibit markedly different sulfonamide/antisulfonamide action profiles [1].

4-[(Ethylsulfonyl)amino]benzoic Acid Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. N-Ethyl Analog

4-[(Ethylsulfonyl)amino]benzoic acid possesses an unsubstituted sulfonamide NH group, providing hydrogen-bond donor (HBD) capacity of 1, whereas the tertiary sulfonamide analog 4-[ethyl(ethylsulfonyl)amino]benzoic acid (CAS 952915-21-8) has HBD = 0 due to N-alkyl substitution [1]. This difference is functionally significant because the sulfonamide NH is essential for interaction with the p-aminobenzoic acid (PABA) binding site of dihydropteroate synthase (DHPS), the canonical target of sulfonamide antibacterials [2].

Medicinal Chemistry Pharmacophore Design Sulfonamide SAR

Regioisomeric Specificity (para vs. meta)

4-[(Ethylsulfonyl)amino]benzoic acid (para-substituted) and its regioisomer 3-[(ethylsulfonyl)amino]benzoic acid (CAS 117292-19-0, meta-substituted) share identical molecular weight (229.25 g/mol) and formula (C9H11NO4S) but exhibit distinct physicochemical properties . Predicted pKa for the para-isomer is 4.09 ± 0.10, while the meta-isomer's electronic environment yields different acidity and hydrogen-bonding geometry . Literature on substituted p-aminobenzoic acids demonstrates that ring substitution position fundamentally alters biological activity, with para-substituted compounds showing sulfonamide-like action while other positional isomers were reported as inactive or exhibiting antisulfonamide effects [1].

Structure-Activity Relationship Isomer Purity Crystallography

Lipophilicity Comparison with PABA and Analogs

4-[(Ethylsulfonyl)amino]benzoic acid has a calculated LogP value of 2.30 , representing a substantial increase in lipophilicity compared to the unsubstituted parent compound p-aminobenzoic acid (PABA, LogP ≈ 0.83) and the sulfonamide drug sulfanilamide (LogP ≈ -0.62) [1]. This enhanced lipophilicity confers improved membrane permeability potential while retaining the carboxylic acid handle for conjugation or salt formation. Compared to 4-[(methylsulfonyl)amino]benzoic acid (LogP predicted ~1.8), the ethyl homolog provides incremental lipophilicity adjustment for fine-tuning pharmacokinetic properties in lead optimization .

Physicochemical Property ADME Prediction Fragment-Based Drug Design

Thermal Stability and Physical Form Comparison

4-[(Ethylsulfonyl)amino]benzoic acid is a solid at room temperature with a reported melting point of 121°C (recrystallized from ethyl acetate) and a predicted boiling point of 415.0 ± 47.0 °C at 760 mmHg . Its density is 1.442 g/cm³ . In contrast, the unsubstituted 4-aminobenzoic acid (PABA) melts at 187–189°C and decomposes upon boiling, while the ortho-isomer 2-[(ethylsulfonyl)amino]benzoic acid (CAS 923248-03-7) exhibits different thermal behavior due to intramolecular hydrogen bonding between the ortho-carboxyl and sulfonamide groups [1]. The intermediate melting point and high thermal stability to decomposition make this compound suitable for standard organic synthesis and purification workflows without special handling requirements.

Chemical Handling Storage Stability Formulation

4-[(Ethylsulfonyl)amino]benzoic Acid Application Scenarios


Fragment-Based Drug Discovery with Sulfonamide Pharmacophore

This compound serves as a fragment hit or building block for targets requiring PABA-mimetic sulfonamide recognition, such as dihydropteroate synthase (DHPS) and other folate pathway enzymes. Its unsubstituted sulfonamide NH provides essential hydrogen-bond donation (HBD = 1 from sulfonamide) absent in N-alkylated analogs, enabling competitive binding to the PABA site [1]. The para-carboxylic acid handle allows direct conjugation to amines or hydrazines for library synthesis, while the ethylsulfonyl group confers LogP = 2.30, balancing solubility and permeability for cell-based assays . Historical structure-activity data confirm that para-substituted sulfonamido benzoic acids retain sulfonamide-like biological activity, making this scaffold relevant for antibacterial and antiparasitic target validation [1].

Kinase Inhibitor Intermediate Synthesis

In kinase inhibitor programs where 4-[(ethylsulfonyl)amino]benzoic acid is specified as a synthetic intermediate (as cited in patent literature for pyrazolopyrimidine kinase inhibitors) [2], procurement of the correct para-isomer (CAS 116855-56-2) rather than the meta-isomer (CAS 117292-19-0) is critical. The para-substitution geometry dictates the vector of the carboxylic acid attachment point relative to the sulfonamide group, affecting overall molecular shape and target complementarity . Use of the incorrect regioisomer introduces a variable that can derail SAR interpretation and patent enablement. The compound's solid physical form and 95% minimum purity specification from reputable suppliers ensure reliable use in multi-step synthetic sequences .

Agrochemical Lead Optimization with Tunable Lipophilicity

For herbicide and fungicide discovery programs utilizing substituted benzoic acids as core scaffolds, 4-[(ethylsulfonyl)amino]benzoic acid offers LogP = 2.30, positioning it in the optimal lipophilicity range for foliar uptake while retaining a carboxylic acid moiety for phloem mobility . Patent literature documents the use of alkylsulfonyl benzoic acid derivatives in agrochemical synthesis via coupling with C-H acid compounds to produce substituted aryl ketone herbicides [3]. Compared to the methylsulfonyl homolog (LogP ~1.8) and the unsubstituted 4-aminobenzoic acid (LogP ~0.83), the ethyl homolog provides a distinct lipophilicity increment for fine-tuning environmental fate and target organism uptake .

SAR Studies of Sulfonamide Bioisosteres and PABA Antagonists

This compound is directly applicable for systematic SAR exploration of sulfonamide bioisosteres and PABA antagonism. Early work by Wyss et al. (1943) demonstrated that substituted p-aminobenzoic acids exhibit varying degrees of sulfonamide or antisulfonamide action depending on substitution pattern [1]. 4-[(Ethylsulfonyl)amino]benzoic acid represents a specific point in this chemical space where the sulfonamide nitrogen is unsubstituted, the sulfonyl group is ethyl, and the carboxylic acid is para. Comparative studies with related alkylsulfonyl analogs (methyl, propyl) have shown that alkyl chain length modulates tuberculostatic activity, with the ethyl homolog occupying an intermediate position between less active methyl and more active propyl derivatives [4]. This positions the compound as a useful reference standard for benchmarking novel PABA-mimetic inhibitors.

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